molecular formula C4H9ClN2 B1281415 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride CAS No. 7544-75-4

3,4-Dihydro-2H-pyrrol-5-amine hydrochloride

Cat. No. B1281415
CAS RN: 7544-75-4
M. Wt: 120.58 g/mol
InChI Key: JEBHLIYFPKISBI-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrrol-5-amine hydrochloride is a chemical compound related to the pyrrole family, which is a class of heterocyclic aromatic organic compounds. Pyrrole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, a three-component condensation approach has been developed for the synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which are closely related to the target compound . Additionally, functionalization of 3,4-bis(lithiomethyl)dihydropyrroles has been used to prepare functionalized pyrrole derivatives, which could potentially be adapted for the synthesis of 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a five-membered ring containing nitrogen. This structure is crucial for the compound's reactivity and interaction with other molecules. For example, the nitrophenyl derivatives of pyrrole 2,5-diamides exhibit structural behavior that allows them to bind anions and signal deprotonation through a color change .

Chemical Reactions Analysis

Pyrrole derivatives undergo various chemical reactions, including deprotonation in the presence of specific anions , intramolecular carbolithiation , and reactions with primary amines to form new pyrrole compounds . These reactions are essential for the modification and functionalization of pyrrole derivatives, which can lead to the synthesis of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure and substituents. For example, the presence of nitrophenyl groups can affect the compound's acidity and reactivity towards anions . The solubility and stability of these compounds can vary depending on the reaction conditions and the nature of the substituents, as seen in the synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones .

Scientific Research Applications

Synthesis and Derivatives:

  • Three-Component Condensation : A procedure for synthesizing 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, related to 3,4-Dihydro-2H-pyrrol-5-amine, was developed through a three-component condensation. This method has proven effective for producing a vast library of pyrrolones, demonstrating the versatility of this chemical scaffold (Ryabukhin et al., 2012).

  • Synthesis of Cyclic Dehydro-α-Amino Acid Derivatives : Efficient synthesis of 3-amino-1,5-dihydro-2H-pyrrol-2-ones, closely related to 3,4-Dihydro-2H-pyrrol-5-amine, was reported. These compounds possess a stereogenic center, highlighting their potential in stereochemistry and drug design (Palacios et al., 2006).

  • Amination of Spiro-Substituted Compounds : A method was developed for the amination of spiro-substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. This approach is vital for creating amino analogs which significantly influence biological activity (Khramtsova et al., 2021).

Chemical Properties and Applications:

  • Pyrrole and Pyrrole Derivatives : Pyrrole, the core structure in 3,4-Dihydro-2H-pyrrol-5-amine, is crucial in many biological molecules like heme and chlorophyll. Its derivatives are synthesized via condensation of amines with carbonyl-containing compounds, leading to various applications in solvents, dyes, and pharmaceuticals (Anderson & Liu, 2000).

  • Synthesis of Polyfunctional Pyrrole Derivatives : Functionalized pyrrole derivatives are synthesized through intramolecular carbolithiation, demonstrating the adaptability of pyrrole frameworks in creating diverse chemical entities (Barluenga et al., 2003).

properties

IUPAC Name

3,4-dihydro-2H-pyrrol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2.ClH/c5-4-2-1-3-6-4;/h1-3H2,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBHLIYFPKISBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509646
Record name 3,4-Dihydro-2H-pyrrol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-pyrrol-5-amine hydrochloride

CAS RN

7544-75-4
Record name 3,4-Dihydro-2H-pyrrol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-1-PYRROLINE HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-pyrrol-5-amine hydrochloride
Reactant of Route 2
3,4-Dihydro-2H-pyrrol-5-amine hydrochloride

Citations

For This Compound
2
Citations
M Dichiara, QJ Simpson, A Quotadamo… - ACS Infectious …, 2023 - ACS Publications
Leishmaniasis is a collection of diseases caused by more than 20 Leishmania parasite species that manifest as either visceral, cutaneous, or mucocutaneous leishmaniasis. Despite the …
Number of citations: 1 pubs.acs.org
MY Stevens, E Rozycka-Sokolowska, G Andersson… - ARKIVOC, 2015 - diva-portal.org
The regioselective nucleophilic reactivity of cyclic amidines is considered in the context of their reactions with 2-haloketones to generate imidazoles. Since the tautomer with an …
Number of citations: 6 www.diva-portal.org

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